molecular formula C11H20N2O2 B7923622 {(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Numéro de catalogue: B7923622
Poids moléculaire: 212.29 g/mol
Clé InChI: LAYLFNYLFBFZBS-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral pyrrolidine derivative featuring a cyclopropyl-methyl-amino substituent at the 2-position of the pyrrolidine ring, with an acetic acid moiety at the 1-position.

The compound’s cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a common strategy in drug design to resist oxidative degradation. The acetic acid moiety may facilitate solubility or serve as a linker for conjugation with other pharmacophores . Notably, this compound has been cataloged as a discontinued product by suppliers like CymitQuimica (CAS: 1353995-12-6), suggesting challenges in synthesis, stability, or commercial demand .

Propriétés

IUPAC Name

2-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12(9-4-5-9)7-10-3-2-6-13(10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLFNYLFBFZBS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound {(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with CAS Number 1575591-71-7, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.3 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a cyclopropylmethylamino group and a carboxylic acid moiety, which is critical for its biological interactions.

The biological activity of {(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its role as an inhibitor of specific protein interactions involved in tumor growth and apoptosis regulation. Notably, it has been studied for its inhibitory effects on the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC₅₀ Values : The compound has shown IC₅₀ values in the low micromolar range against the SJSA-1 cell line, indicating potent growth inhibition. Specific values reported include:
    • Compound 33: IC₅₀ = 0.15 μM
    • Compound 32: IC₅₀ = 0.22 μM
    • Compound 38: IC₅₀ = 0.24 μM .

Pharmacodynamic Studies

Pharmacodynamic studies indicated that oral administration of the compound at doses of 100 mg/kg effectively induced upregulation of p53 and related proteins in tumor tissues. This activation leads to enhanced apoptosis in cancer cells, suggesting a mechanism that involves the restoration of p53 function .

Study on Tumor Growth Inhibition

A significant study evaluated the antitumor efficacy of {(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid in xenograft models. The results showed:

  • Tumor Regression : At a dose of 100 mg/kg, the compound achieved up to 87% tumor regression in treated mice compared to controls .
CompoundDose (mg/kg)Tumor Regression (%)
{(S)-2...50Moderate
{(S)-2...10087

Safety and Toxicology

Preliminary toxicological assessments indicate that {(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential side effects.

Comparaison Avec Des Composés Similaires

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

  • Structure: Differs in the position of the cyclopropyl-methyl-amino group (3-position vs. 2-position in the target compound).
  • Key Data : CAS 98021-51-3; discontinued due to synthesis or stability issues .

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

  • Structure : Replaces the acetic acid with a ketone-containing side chain.
  • Key Data : Discontinued (Ref: 10-F085383), indicating possible poor pharmacokinetic properties or toxicity .
  • Implications : The ketone group may increase lipophilicity but reduce aqueous solubility, limiting bioavailability.

Cyclopropane-Containing Heterocycles in Patent Literature

Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine

  • Structure : Integrates a cyclopentyl-imidazo-pyrrolo-pyrazine core with a cyclopropylmethyl group.
  • Comparison : The imidazo-pyrrolo-pyrazine moiety enhances binding to ATP pockets in kinases, a feature absent in the target compound.

Cyclopropanesulfonic Acid Amides

  • Examples :
    • Cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide
    • Cyclopropanesulfonic acid [(1S,3R,4S)-3-ethyl-4-(2-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-cyclopentyl]-amide
  • Key Data : Sulfonic acid groups improve solubility and bioavailability compared to acetic acid derivatives .
  • Implications : The target compound’s acetic acid group may offer fewer ionic interactions in binding sites compared to sulfonamides.

Pyrrolidine-Carbamate Derivatives

(2-Pyrrolidin-1-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester

  • Structure : Combines a pyrrolidine-carbamate scaffold with a triazolo-pyrazine ring.
  • Key Data : Co-crystallized with trifluoroacetic acid, suggesting use in salt formation for stability .
  • Comparison : The carbamate linker may enhance proteolytic stability relative to the acetic acid group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.